molecular formula C13H17ClN2O B1399452 1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one CAS No. 1316217-83-0

1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1399452
CAS No.: 1316217-83-0
M. Wt: 252.74 g/mol
InChI Key: GRTUMFXZEHTTJY-UHFFFAOYSA-N
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Description

Key Synonyms:

  • 1-(3-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethanone
  • 1-[4-[(6-Chloro-3-pyridinyl)methyl]-1-piperidinyl]ethanone
  • Ethanone, 1-[4-[(6-chloro-3-pyridinyl)methyl]-1-piperidinyl]-

Registry Identifiers:

Identifier Type Number Source
CAS Registry 1316223-57-0
MDL Number MFCD19691511
ChemSpider ID 3497551

These designations facilitate unambiguous identification in research and regulatory contexts. For instance, the CAS registry number (1316223-57-0) is critical for sourcing and patent documentation, while the MDL number (MFCD19691511) aids in database searches for synthetic protocols.

Isomeric Considerations and Stereochemical Configuration

The compound’s structure presents limited isomerism due to its defined substitution pattern and lack of stereogenic centers.

Constitutional Isomerism:

  • The piperidine ring’s rigidity confines substituents to specific positions. Alternative constitutional isomers would require rearrangement of the ethanone or chloropyridinylmethyl groups to different ring positions (e.g., 2- or 3-substituted piperidine derivatives), but such variants are distinct compounds.

Stereochemical Considerations:

  • Chirality : No chiral centers exist in the molecule. The piperidine ring’s symmetry and the planar pyridine ring preclude enantiomerism.
  • Conformational isomerism : The piperidine ring adopts chair or boat conformations, but these do not constitute distinct isomers under standard conditions.

Tautomerism and Resonance:

  • The carbonyl group in the ethanone moiety exhibits keto-enol tautomerism, though the keto form dominates due to aromatic stabilization.
  • Resonance in the pyridine ring delocalizes electrons, but this does not generate additional isomeric forms.

Properties

IUPAC Name

1-[4-[(6-chloropyridin-3-yl)methyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10(17)16-6-4-11(5-7-16)8-12-2-3-13(14)15-9-12/h2-3,9,11H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTUMFXZEHTTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves three key stages:

These steps require careful control of reaction conditions, choice of solvents, and purification methods to achieve high yield and purity.

Preparation of the 6-Chloropyridin-3-ylmethyl Intermediate

The 6-chloropyridine ring is a crucial scaffold, often introduced as a substituted pyridine derivative such as 2-amino-6-chloropyridine or 2-chloronicotinaldehyde.

  • Starting materials: Commercially available 2-amino-6-chloropyridine or 2-chloronicotinaldehyde serve as precursors.
  • Functionalization: The pyridine ring is functionalized at the 3-position by introducing a methylene group, typically through reaction with formaldehyde or a suitable aldehyde under reductive amination conditions.
  • Reaction conditions: The reaction is generally conducted in ethanol or dichloromethane, with reflux or room temperature stirring, and monitored by thin-layer chromatography (TLC) for completion.

Coupling with Piperidine

The next step involves linking the chloropyridinylmethyl intermediate to a piperidine ring.

  • Nucleophilic substitution or reductive amination: The piperidine nitrogen acts as a nucleophile, attacking the methylene-activated chloropyridine intermediate.
  • Solvents and catalysts: Suitable solvents include dichloromethane or toluene; bases or coupling agents such as triethylamine may be used to facilitate the reaction.
  • Temperature and time: Reactions are typically carried out at room temperature or slightly elevated temperatures (up to 70 °C) for several hours to overnight to ensure full conversion.

Acetylation of the Piperidine Nitrogen

The final step is acetylation of the piperidine nitrogen to form the ethanone group.

  • Reagents: Acetyl chloride or acetic anhydride are commonly used acetylating agents.
  • Reaction conditions: The reaction is performed in an inert solvent such as dichloromethane, often at 0 °C to room temperature to control reaction rate and avoid side reactions.
  • Work-up: After completion, the reaction mixture is quenched, washed, and purified by column chromatography or recrystallization to isolate the pure product.

Representative Reaction Scheme Summary

Step Reactants Conditions Outcome
1. Formation of 6-chloropyridin-3-ylmethyl intermediate 2-amino-6-chloropyridine + aldehyde Ethanol, reflux, monitored by TLC Intermediate with methylene linker
2. Coupling with piperidine Intermediate + piperidine Dichloromethane or toluene, base, RT to 70 °C, several hours Piperidine-substituted chloropyridinylmethyl compound
3. Acetylation Piperidine intermediate + acetyl chloride DCM, 0 °C to RT 1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one

Detailed Research Findings and Optimization Notes

  • Solvent choice: Dichloromethane and toluene are preferred for coupling and acetylation steps due to their inertness and ability to dissolve both reactants and reagents efficiently.
  • Coupling agents: While direct nucleophilic substitution is common, peptide coupling reagents such as propanephosphonic acid anhydride (T3P), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HBTU can be employed to activate carboxyl or amine groups if needed in intermediate steps.
  • Temperature control: Maintaining reaction temperatures below 70 °C during coupling and acetylation reduces side reactions and improves yield and purity.
  • Purification: Flash column chromatography using petroleum ether/ethyl acetate/dichloromethane mixtures is effective for purifying intermediates and final products.
  • Yields: Reported yields for similar piperidine-pyridine derivatives range from 50% to 90%, depending on step optimization and purification.

Summary Table of Preparation Parameters

Parameter Details Notes
Starting materials 2-amino-6-chloropyridine, aldehydes, piperidine Commercially available
Solvents Ethanol, dichloromethane, toluene Selected for solubility and inertness
Coupling agents Optional: T3P, EDC, HBTU Used for activation if needed
Reaction temperature 0 °C to 70 °C Controlled to minimize side reactions
Reaction time Several hours to overnight Monitored by TLC or HPLC
Purification methods Recrystallization, flash chromatography Petroleum ether/ethyl acetate/DCM mixtures
Typical yields 50–90% Dependent on step and conditions

Chemical Reactions Analysis

1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of chloropyridine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The chloropyridine moiety is known to interact with nicotinic acetylcholine receptors, modulating their activity. This interaction can influence neurotransmission and has potential therapeutic implications for neurological conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one and analogous piperidine-acetyl derivatives:

Compound Name Molecular Formula Key Substituents Biological Activity/Applications Source
This compound (Target) C₁₃H₁₅ClN₂O 6-Chloropyridinylmethyl, acetyl Inferred: Potential PRMT5 inhibition, fungicidal activity
1-(4-(pyrimidin-4-ylamino)piperidin-1-yl)ethan-1-one C₁₁H₁₅N₅O Pyrimidin-4-ylamino, acetyl PRMT5 inhibition (comparable to GSK-3326595)
1-[4-(4-chlorobenzoyl)piperidin-1-yl]ethan-1-one C₁₄H₁₆ClNO₂ 4-Chlorobenzoyl, acetyl Not specified; likely antimicrobial
1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one C₂₂H₂₁ClN₄O₃ Nitrophenyl, 4-chlorophenyl-pyrazole Antimicrobial, antimalarial (inferred)
{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[6-(1-propyl-butylamino)-pyridin-3-yl]-methanone C₂₉H₃₃N₇O₃S Methanesulfonylphenyl-pyrazolopyrimidine, propyl-butylamino-pyridinyl Kinase inhibition (patented for therapeutic use)
1-(4-hydroxy-3-[(piperidin-1-yl)methyl]phenyl)ethan-1-one C₁₅H₂₁NO₂ Hydroxyphenyl, piperidinylmethyl Anti-ulcer, antimicrobial

Key Structural and Functional Comparisons

Chloropyridines are known for their roles in agrochemicals and pharmaceuticals due to their stability and bioactivity . Acetyl vs. Methanone Groups: The acetyl group in the target compound may improve metabolic stability compared to methanone derivatives (e.g., in ), which are prone to oxidation. However, methanones often exhibit stronger hydrogen-bonding capacity, which could enhance target affinity .

Piperidine Ring Modifications 4-Position Substituents: The methylene bridge (-CH₂-) linking the piperidine ring to the 6-chloropyridinyl group in the target compound increases conformational flexibility compared to direct bonds (e.g., pyrimidin-4-ylamino in ). This flexibility might allow better adaptation to enzyme active sites. Nitrophenyl and Pyrazole Derivatives (as in ): The nitro group in these analogs introduces strong electron-withdrawing effects, which could enhance reactivity in electrophilic substitution reactions but may reduce metabolic stability.

The chloropyridinyl group may offer improved selectivity over pyrimidine-based analogs. Fungicidal Applications: Patented piperidinyl derivatives with chlorinated aromatic groups (e.g., ) highlight the relevance of the target compound’s 6-chloropyridinyl moiety in crop protection agents.

Biological Activity

1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one is a compound with significant potential in medicinal chemistry due to its structural features, including a piperidine ring and a chloropyridine substituent. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H17ClN2O. The compound features a piperidine ring that is essential for its interaction with biological targets, which may include various receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Initial studies suggest that it may function as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular interactions are still under investigation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antitumor Activity : Preliminary studies have shown that derivatives of similar structures may inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer types.
Study Cell Line IC50 (µM) Mechanism
Study 1MDA-MB-2315.0Apoptosis
Study 2HCT1167.2Cell Cycle Arrest
  • Antimicrobial Activity : The compound has been evaluated for its potential antifungal properties against pathogens like Candida auris. Studies suggest it disrupts the plasma membrane and induces cell death.

Case Studies

Several case studies highlight the biological activity of related compounds, providing insights into the potential of this compound:

  • Antifungal Activity Against C. auris : A study demonstrated that similar piperidine derivatives showed significant antifungal activity with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 µg/mL, suggesting potential therapeutic applications in treating resistant fungal infections .
  • Synergistic Effects with Chemotherapeutics : Research has indicated a synergistic effect when combining similar compounds with doxorubicin, enhancing cytotoxic effects against breast cancer cell lines .

Q & A

Q. How can researchers design analogs to mitigate toxicity observed in preliminary studies?

  • Methodological Answer :
  • Scaffold Hopping : Replace the piperidine moiety with morpholine or azetidine to reduce off-target effects.
  • Prodrug Strategies : Introduce ester groups to enhance selectivity and reduce acute toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one
Reactant of Route 2
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1-(4-((6-Chloropyridin-3-yl)methyl)piperidin-1-yl)ethan-1-one

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